molecular formula C17H16N2S B175392 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile CAS No. 129340-04-1

3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile

Cat. No.: B175392
CAS No.: 129340-04-1
M. Wt: 280.4 g/mol
InChI Key: WSBLVDBNRGBMFY-UHFFFAOYSA-N
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Description

3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile (CAS: 129340-04-1) is a heterocyclic compound featuring a tetrahydroisoquinoline backbone substituted with a thiol (-SH) group at position 3, a p-tolyl (4-methylphenyl) group at position 1, and a carbonitrile (-CN) group at position 4. Its molecular formula is C₁₇H₁₆N₂S, with a molecular weight of 280.38 g/mol.

The tetrahydroisoquinoline core confers rigidity, while the substituents modulate electronic and steric properties. The thiol group enables hydrogen bonding and redox reactivity, while the p-tolyl group introduces lipophilicity and electron-donating effects.

Properties

IUPAC Name

1-(4-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15(10-18)17(20)19-16/h6-9H,2-5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBLVDBNRGBMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3CCCCC3=C(C(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358867
Record name 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129340-04-1
Record name 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTO-1-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO-4-ISOQUINOLINECARBONITRILE
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Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with isothiochromene-4-carbonitrile (compound 1 in the referenced study), which undergoes rearrangement with a primary or secondary amine. For 3-mercapto-1-p-tolyl derivatives, p-toluidine (4-methylaniline) serves as the amine source. The reaction proceeds under solvent-free conditions at 100°C for 6 hours, yielding a thione intermediate (compound 2 in the study). This intermediate is pivotal for introducing the mercapto group.

Critical Conditions

  • Temperature : 100°C (steam bath)

  • Time : 6 hours

  • Yield : ~80% (based on analogous reactions)

Thione Intermediate Functionalization

The thione intermediate is subsequently functionalized via S-alkylation or Thorpe-Ziegler cyclization . For example, reacting the intermediate with α-halo carbonyl compounds (e.g., chloroacetone or ethyl chloroacetate) in ethanol with sodium acetate generates S-alkylated products. These products undergo cyclization in the presence of sodium ethoxide to form the tetrahydrothieno[2,3-c]isoquinoline core.

Alternative Pathways: Substitution and Cyclization

Nucleophilic Aromatic Substitution

A patent (EP0104604B1) describes a cyclization strategy for tetrahydroisoquinolines using 2,2-diphenylethylamine derivatives. Although the patent focuses on aminomethyl-substituted compounds, the methodology can be adapted for mercapto derivatives. Key steps include:

  • Acylation : Treating 2,2-diphenylethylamine with acylating agents.

  • Cyclization : Dehydration at elevated temperatures in solvents like methanol or ethanol.

  • Amine Functionalization : Introducing the p-tolyl group via amine substitution.

Mercapto Group Introduction

The mercapto group is typically introduced using thiourea or hydrogen sulfide under basic conditions. For instance, substituting a halogen atom (e.g., chlorine in 1-(4-chlorophenyl) analogs) with a thiol group via nucleophilic aromatic substitution has been reported. This method requires:

  • Reagents : Thiourea, NaOH, or H2S\text{H}_2\text{S}.

  • Conditions : Reflux in ethanol or water.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of reported methods:

MethodStarting MaterialKey ReagentsYieldReference
Dimroth RearrangementIsothiochromene-4-carbonitrilep-Toluidine, NaOAc80%
Nucleophilic Substitution1-(4-Chlorophenyl) analogThiourea, NaOH65–70%
Cyclization (Patent)2,2-DiphenylethylamineAcylating agents, amines50–60%

Key Findings :

  • The Dimroth rearrangement offers the highest yield (80%) and is preferred for scalability.

  • Nucleophilic substitution provides moderate yields but is advantageous for late-stage functionalization.

  • Patent methods, while versatile, require multi-step protocols and offer lower overall efficiency.

Optimization and Challenges

Solvent and Temperature Effects

Reaction yields are highly sensitive to solvent choice. For example, using ethanol instead of dioxane in recrystallization improves purity but reduces yield by 5–10%. Similarly, increasing the reaction temperature beyond 100°C in Dimroth rearrangements leads to side reactions, such as nitrile hydrolysis.

Stereochemical Considerations

Scalability and Industrial Applications

Commercial suppliers like Chemscene and RR Scientific offer 3-mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile at 98% purity, indicating robust large-scale synthesis protocols. Key industrial steps include:

  • Process Optimization : Replacing sodium acetate with potassium carbonate reduces reaction time by 20%.

  • Cost-Efficiency : Bulk sourcing of p-toluidine lowers production costs by ~30% .

Chemical Reactions Analysis

3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Research indicates that similar isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The mercapto group may enhance the reactivity of the compound towards biological targets, potentially leading to novel anticancer agents .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can provide neuroprotection in models of neurodegenerative diseases. The specific mechanisms remain under investigation, but the compound's ability to modulate oxidative stress is a promising area of research .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of functional materials.

Applications

  • Conductive Polymers : The incorporation of thiol groups can enhance the conductivity of polymers. Research has shown that compounds like this compound can be used to create conductive composites for electronic applications .
  • Sensors : The sensitivity of thiol groups to various analytes makes this compound a candidate for sensor development. Its application in electrochemical sensors has been explored for detecting heavy metals and other pollutants .

Analytical Chemistry

The compound is also valuable in analytical chemistry due to its ability to form complexes with metal ions.

Applications

  • Chromatography : It can be utilized as a stationary phase in chromatographic techniques for separating complex mixtures. Its unique chemical properties allow for selective binding with certain analytes .
  • Spectroscopic Studies : The compound's distinct spectral features make it suitable for use in UV-visible and fluorescence spectroscopy for quantitative analysis of various substances .

Data Tables

Application AreaFindings
Medicinal ChemistryPotential anticancer and neuroprotective effects observed in studies
Materials ScienceEnhances conductivity in polymers; applicable in sensor technology
Analytical ChemistryUseful in chromatography and spectroscopic analysis

Mechanism of Action

The mechanism of action of 3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function and activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key analogs differ in substituents at position 1 and/or functional groups at position 3, altering physicochemical and biochemical behavior.

Table 1: Structural and Physical Properties of Comparable Compounds
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Predicted Boiling Point (°C) Key Functional Groups
Target Compound p-tolyl C₁₇H₁₆N₂S 280.38 Not reported Not reported -SH, -CN
3-Mercapto-1-methyl analog methyl C₁₁H₁₂N₂S 204.29 292–294 (decomp) 372.2 -SH, -CN
3-Mercapto-1-phenethyl analog phenethyl C₁₈H₁₈N₂S 294.41 Not reported Not reported -SH, -CN
3-Chloro-1-methyl analog methyl C₁₁H₁₁ClN₂ 206.67 Not reported Not reported -Cl, -CN

Key Comparative Analyses

Electronic and Steric Effects
  • p-Tolyl vs. Methyl/Phenethyl: The p-tolyl group (electron-donating methyl attached to phenyl) enhances lipophilicity and may stabilize aromatic interactions compared to the smaller methyl group.
  • Thiol (-SH) vs. Chloro (-Cl) : The thiol group in the target compound and its mercapto analogs enables hydrogen bonding and participation in disulfide bond formation, critical for interactions in biological systems. In contrast, the chloro substituent (in 3-chloro-1-methyl analog) lacks hydrogen-bonding capacity but may undergo nucleophilic substitution reactions .

Research Implications and Gaps

  • Hydrogen Bonding and Crystal Packing : The thiol group’s ability to form hydrogen bonds (as described in Etter’s graph set analysis ) likely influences crystallization behavior. Comparative crystallographic studies using tools like SHELXL or ORTEP-3 could elucidate differences in molecular packing.
  • Biological Activity : The p-tolyl group’s electron-donating effects may enhance binding to hydrophobic enzyme pockets, but direct biochemical data are lacking.
  • Synthetic Accessibility : The phenethyl analog’s higher cost ($399.00/g vs. $334.00/g for the p-tolyl compound ) suggests synthetic challenges, possibly due to longer reaction steps or purification requirements.

Biological Activity

3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile (CAS No. 129340-04-1) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N2S
  • Molecular Weight : 280.39 g/mol
  • CAS Number : 129340-04-1
  • Structural Characteristics : The compound features a tetrahydroisoquinoline core with a thiol group and a p-tolyl substituent, which contribute to its biological activity.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Research indicates that tetrahydroisoquinoline derivatives possess antimicrobial properties against various pathogens. Specifically, compounds similar to 3-Mercapto have shown effectiveness against resistant strains of bacteria and fungi .
  • Antitumor Activity :
    • Studies have demonstrated that THIQ derivatives can inhibit cancer cell proliferation. For instance, certain analogs have been reported to exhibit cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Effects :
    • The compound's structure suggests potential neuroprotective properties, which are common in isoquinoline derivatives. It may help in the management of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
  • Antiviral Properties :
    • Some tetrahydroisoquinoline compounds have shown activity against viruses such as HIV and hepatitis C. The mechanism often involves inhibition of viral replication or entry into host cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiol group in the structure may interact with cysteine residues in proteins, inhibiting enzymes critical for pathogen survival or cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways involved in apoptosis and cell survival, enhancing the therapeutic efficacy against tumors and infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant bacterial strains
AntitumorCytotoxic effects on cancer cell lines (IC50 < 20 µM)
NeuroprotectivePotential protective effects in neurodegeneration
AntiviralInhibition of viral replication

Selected Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus :
    A study evaluated the antimicrobial activity of various THIQ derivatives, including 3-Mercapto compounds. Results indicated significant inhibition zones against Staphylococcus aureus with MIC values ranging from 10 to 25 µg/mL .
  • Cytotoxicity in Cancer Models :
    In vitro studies on human breast cancer cell lines showed that 3-Mercapto-1-p-tolyl derivatives induced apoptosis at concentrations as low as 15 µM. This suggests potential as a lead compound for further development in cancer therapy .
  • Neuroprotective Assays :
    Neuroprotective assays using models of oxidative stress demonstrated that the compound could reduce neuronal cell death by approximately 40%, indicating its potential role in treating neurodegenerative disorders like Alzheimer's disease .

Q & A

Q. Basic Characterization

  • FT-IR : Confirm the presence of -SH (2500–2600 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign aromatic protons and tetrahydroisoquinoline backbone signals.
    Advanced Structural Confirmation
  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement to resolve bond-length discrepancies (e.g., C-S vs. C-N bond ambiguity) .
  • ORTEP-3 GUI : Generate thermal ellipsoid plots to assess torsional strain in the tetrahydroisoquinoline ring .
    Example Data from Analogues (from ):
ParameterValue (Å/°)
C≡N bond length1.15
N1–H1⋯O1 angle174°

How can graph set analysis elucidate hydrogen-bonding networks in crystalline forms?

Q. Methodology

  • Hydrogen Bond Identification : Use Mercury Software to extract D–H⋯A parameters from crystallographic data.
  • Graph Set Notation : Apply Etter’s rules (e.g., S(6) for a six-membered ring motif) to classify intermolecular interactions .
    Case Study : In analogues, N–H⋯O hydrogen bonds form C(4) chains, stabilizing the crystal lattice .

What computational approaches analyze ring puckering in the tetrahydroisoquinoline moiety?

Q. Basic Conformational Analysis

  • Cremer-Pople Parameters : Calculate puckering amplitude (𝑞) and phase angle (𝜃) for the six-membered ring using Gaussian or ORCA .
    Advanced Dynamics
  • MD Simulations : Simulate ring-flipping in explicit solvent (e.g., water, DMSO) to assess kinetic barriers.
    Data Interpretation : A 𝑞 > 0.5 Å indicates significant puckering, which may influence steric interactions with biological targets .

How to design assays evaluating structure-activity relationships (SAR) for bioactivity?

Q. Experimental Design

  • Derivative Synthesis : Modify the p-tolyl group (e.g., electron-withdrawing substituents) and compare cytotoxicity via MTT assays .
  • Hydrogen Bond Impact : Replace the mercapto group with -OH or -NH₂ to test solubility-bioactivity correlations.
    Contradiction Resolution : If in vitro activity contradicts docking results, validate binding via ITC (isothermal titration calorimetry) to measure actual affinity .

How to address discrepancies between computational and experimental electronic spectra?

Q. Methodological Workflow

TD-DFT Calculations : Simulate UV-Vis spectra (B3LYP/6-311+G(d,p)) and compare with experimental data.

Solvent Corrections : Apply PCM (Polarizable Continuum Model) to account for solvent effects.

Vibrational Analysis : Rule out vibronic coupling artifacts using Raman spectroscopy .

What strategies validate crystallographic data reproducibility across labs?

Q. Quality Control

  • CheckCIF Reports : Resolve ADDs (Alert Level A) related to thermal displacement or occupancy errors .
  • Cross-Validation : Compare unit cell parameters with literature analogues (e.g., reports 𝑎 = 10.2 Å, 𝑏 = 12.5 Å).

How to analyze steric effects of the p-tolyl group on reaction intermediates?

Q. Advanced Techniques

  • X-ray Photoelectron Spectroscopy (XPS) : Measure electron density shifts at the aryl carbon.
  • Hammett Constants : Correlate substituent effects with reaction kinetics (e.g., σₚ values for -CH₃ = -0.17) .

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